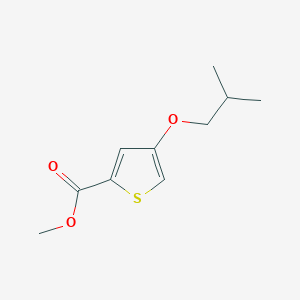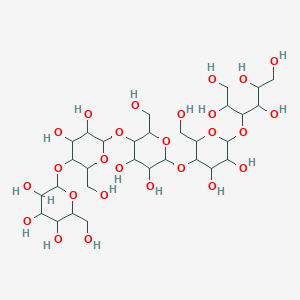![molecular formula C7H3ClINO B12070688 3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)
3-Chloro-6-iodobenzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a heterocyclic compound with the following chemical formula:
- It belongs to the class of isoxazole derivatives, characterized by a five-membered ring containing oxygen and nitrogen atoms.
- The compound’s structure includes both chlorine and iodine substituents, making it interesting for various applications.
3-Chloro-6-iodobenzo[d]isoxazole: C7H3ClINO
.Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Limited information, but it may find applications in materials science or organic electronics.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- Potential molecular targets and pathways need further exploration through experimental studies.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C7H3ClINO |
|---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
3-chloro-6-iodo-1,2-benzoxazole |
InChI |
InChI=1S/C7H3ClINO/c8-7-5-2-1-4(9)3-6(5)11-10-7/h1-3H |
InChI Key |
DVZUQUIXXFAFHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)ON=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12070618.png)


![Ethanol, 2-[3-(phenylmethoxy)propoxy]-](/img/structure/B12070642.png)




![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)


